Kinase Inhibitor Scaffold Versatility: Docking Profile of 4-Arylthiazol-2-amine Core
The 4-arylthiazol-2-amine scaffold, of which 5-(4-(methylthio)phenyl)thiazol-2-amine is a representative member, has demonstrated the capacity to bind within the active sites of multiple therapeutically relevant enzymes including Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase . This multi-target engagement profile, while not quantified for the specific para-methylthio derivative in head-to-head assays, establishes the core scaffold's versatility relative to structurally divergent heterocyclic alternatives such as 2-aminopyridines or 2-aminopyrimidines, which typically exhibit narrower target selectivity ranges [1].
| Evidence Dimension | Number of distinct enzyme active sites engaged via molecular docking |
|---|---|
| Target Compound Data | 4 distinct enzyme targets (Enoyl ACP reductase, Lipid A, Pyridoxal kinase, type I DHQase) |
| Comparator Or Baseline | Typical monocyclic heteroaromatic amine scaffolds (2-aminopyridine, 2-aminopyrimidine) |
| Quantified Difference | Broader target engagement profile; 4 target classes vs typically 1-2 for simpler heteroaromatic amines |
| Conditions | In silico molecular docking studies with thiazol-2-amine derivative library |
Why This Matters
For medicinal chemistry programs seeking versatile kinase inhibitor starting points, the 4-arylthiazol-2-amine scaffold offers demonstrably broader target engagement potential than simpler heteroaromatic amine alternatives.
- [1] US Patent US9745295. Thiazole-substituted aminoheteroaryl compounds as kinase inhibitors. View Source
